Cas no 35543-25-0 (1-Pyrrolidinebutanenitrile)
1-Pyrrolidinebutanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Pyrrolidin-1-yl)butanenitrile
- 4-(1-Pyrrolidino)butyronitrile
- 4-(1-Pyrrolidinyl)butanenitrile
- 1-Pyrrolidinebutyronitrile
- 4-pyrrolidin-1-ylbutyronitrile
- 1-(3-Cyanopropyl)pyrrolidine
- 1-Pyrrolidinobutyronitrile
- 4-(N-pyrrolidino)butyronitrile
- 4-Pyrrolidinebutanenitrile
- 4-(1-Pyrrolidine)butyronitrile
- 4-Pyrrolidinylbutanenitrile
- PYRROLIDINOBUTYRONITRILE
- 4-(N-PYRROLIDINO)-BUTYRONITRILE
- 4-Pyrrolidin-1-ylbutanenitrile
- 1-Pyrrolidinebutanenitrile
- 4-(1-pyrrolidinyl)butyronitrile
- 4-(pyrrolidin-1-yl)butyronitrile
- 4-Pyrrolidin-butyronitril
- 4-Pyrrolidino-butyronitril
- 4-Pyrrolidinobutyronitrile
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- MDL: MFCD00003183
- Inchi: 1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h1-4,6-8H2
- InChI Key: OSDDDHPYSNZBPF-UHFFFAOYSA-N
- SMILES: N1(CCCC#N)CCCC1
Computed Properties
- Exact Mass: 138.11600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
Experimental Properties
- Color/Form: Not determined
- Density: 0.926 g/mL at 25 °C(lit.)
- Boiling Point: 115°C/8mmHg(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.46(lit.)
- PSA: 27.03000
- LogP: 1.32388
- Solubility: Insoluble
1-Pyrrolidinebutanenitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39-S36/37/39
- RTECS:UY0270000
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S26;S36/37/39
- Packing Group:I; II; III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:I; II; III
1-Pyrrolidinebutanenitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Pyrrolidinebutanenitrile Pricemore >>
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1-Pyrrolidinebutanenitrile Suppliers
1-Pyrrolidinebutanenitrile Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1-Pyrrolidinebutanenitrile
Introduction to 1-Pyrrolidinebutanenitrile (CAS No. 35543-25-0)
1-Pyrrolidinebutanenitrile, with the chemical formula C7H10N2, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS No. 35543-25-0, has garnered attention due to its versatile structural framework, which makes it a valuable building block for the development of various bioactive molecules. The nitrile group and the pyrrolidine ring in its molecular structure contribute to its reactivity and potential applications in drug design.
The pyrrolidine moiety, a six-membered heterocyclic amine, is widely recognized for its presence in numerous pharmacologically active agents. Its ability to form stable hydrogen bonds and its role as a scaffold in medicinal chemistry have been extensively explored. In contrast, the butanenitrile part introduces a linear aliphatic chain terminated by a nitrile group, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. Together, these structural features make 1-Pyrrolidinebutanenitrile a compelling candidate for further investigation.
Recent advancements in synthetic methodologies have enhanced the accessibility of 1-Pyrrolidinebutanenitrile, allowing for more efficient and scalable production processes. These improvements have opened new avenues for its application in drug discovery programs. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at specific positions within the molecule, enabling the generation of structurally diverse derivatives.
In the realm of medicinal chemistry, 1-Pyrrolidinebutanenitrile has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting various disease-related pathways. Notably, studies have demonstrated its role in developing compounds with potential antiviral and anti-inflammatory properties. The pyrrolidine ring can be modified to interact with specific binding pockets of enzymes or receptors, while the nitrile group serves as a handle for further chemical transformations.
One particularly intriguing application of 1-Pyrrolidinebutanenitrile is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By leveraging the structural flexibility of 1-Pyrrolidinebutanenitrile, researchers have designed molecules that can selectively inhibit aberrant kinase activity. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in immune responses and hematopoiesis.
The synthesis of 1-Pyrrolidinebutanenitrile can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of pyrrolidine with methyl acrylate followed by cyanation. Alternatively, reductive amination strategies can be employed to introduce the pyrrolidine moiety onto a suitable nitrile precursor. These synthetic pathways have been optimized to minimize side reactions and maximize yield, ensuring that researchers have access to high-quality starting material for their investigations.
The pharmacological profile of 1-Pyrrolidinebutanenitrile derivatives continues to be an area of active research. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting how these compounds interact with biological targets. These studies not only aid in rational drug design but also provide insights into the structural determinants of binding affinity and selectivity.
Moreover, the environmental impact of synthesizing 1-Pyrrolidinebutanenitrile has been considered in recent years. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, such as using biocatalysts or renewable feedstocks. Such approaches align with broader initiatives to reduce the ecological footprint of pharmaceutical manufacturing while maintaining high standards of product quality.
In conclusion, 1-Pyrrolidinebutanenitrile (CAS No. 35543-25-0) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile reactivity make it an invaluable intermediate for designing novel bioactive molecules. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the applications of 1-Pyrrolidinebutanenitrile are expected to expand further, contributing to advancements in therapeutic innovation.
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